molecular formula C14H28O B1618512 2-(2-Ethylhexyl)cyclohexan-1-ol CAS No. 77189-05-0

2-(2-Ethylhexyl)cyclohexan-1-ol

Cat. No.: B1618512
CAS No.: 77189-05-0
M. Wt: 212.37 g/mol
InChI Key: NAPNXSKYWJFVIE-UHFFFAOYSA-N
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Description

2-(2-Ethylhexyl)cyclohexan-1-ol is an organic compound with the molecular formula C16H30O. It is a derivative of cyclohexanol, where the hydroxyl group is attached to a cyclohexane ring substituted with a 2-ethylhexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylhexyl)cyclohexan-1-ol typically involves the alkylation of cyclohexanol with 2-ethylhexyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction can be represented as follows:

Cyclohexanol+2-Ethylhexyl bromideThis compound\text{Cyclohexanol} + \text{2-Ethylhexyl bromide} \rightarrow \text{this compound} Cyclohexanol+2-Ethylhexyl bromide→this compound

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product with high purity. The use of efficient catalysts and optimized reaction conditions ensures high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylhexyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde. Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Cyclohexanone, cyclohexanal.

    Reduction: 2-(2-Ethylhexyl)cyclohexane.

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

2-(2-Ethylhexyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activity and as a component in the formulation of bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of surfactants, plasticizers, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-(2-Ethylhexyl)cyclohexan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and biological activity. The compound’s lipophilic nature allows it to interact with lipid membranes and other hydrophobic environments, affecting its distribution and function within biological systems .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler analog with a hydroxyl group attached to a cyclohexane ring.

    2-Ethylhexanol: A related compound with a similar alkyl chain but without the cyclohexane ring.

    Cyclohexanone: The oxidized form of cyclohexanol, used as a precursor in various chemical syntheses.

Uniqueness

2-(2-Ethylhexyl)cyclohexan-1-ol is unique due to the presence of both the cyclohexane ring and the 2-ethylhexyl group, which confer distinct chemical and physical properties. This combination enhances its solubility in organic solvents and its potential reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-(2-ethylhexyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O/c1-3-5-8-12(4-2)11-13-9-6-7-10-14(13)15/h12-15H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPNXSKYWJFVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289382
Record name 2-(2-Ethylhexyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77189-05-0
Record name NSC60588
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Ethylhexyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-ETHYLHEXYL)-1-CYCLOHEXANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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